molecular formula C18H20N2OS B2484719 N-[(4-Cyclopropylphenyl)methyl]-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide CAS No. 2411241-70-6

N-[(4-Cyclopropylphenyl)methyl]-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide

Cat. No.: B2484719
CAS No.: 2411241-70-6
M. Wt: 312.43
InChI Key: JIIBVBGVDIUOKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Cyclopropylphenyl)methyl]-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide is a synthetic organic compound that features a complex structure with a cyclopropylphenyl group, a thiazole ring, and a propenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Cyclopropylphenyl)methyl]-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Attachment of the Cyclopropylphenyl Group: The cyclopropylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclopropylmethyl chloride reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Propenamide Moiety: The final step involves the coupling of the thiazole derivative with the cyclopropylphenyl derivative using acryloyl chloride in the presence of a base such as triethylamine to form the propenamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the propenamide moiety, converting it to the corresponding amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination, usually in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[(4-Cyclopropylphenyl)methyl]-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the thiazole ring suggests possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound could be explored for its pharmacological properties. The combination of the cyclopropylphenyl and thiazole moieties may confer unique biological activities, such as anti-inflammatory or antimicrobial effects.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its structural complexity and potential reactivity.

Mechanism of Action

The mechanism by which N-[(4-Cyclopropylphenyl)methyl]-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiazole ring could play a crucial role in binding to these molecular targets, while the cyclopropylphenyl group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-Phenylphenyl)methyl]-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide: Similar structure but with a phenyl group instead of a cyclopropyl group.

    N-[(4-Cyclopropylphenyl)methyl]-N-[2-(1,3-oxazol-2-yl)ethyl]prop-2-enamide: Similar structure but with an oxazole ring instead of a thiazole ring.

Uniqueness

N-[(4-Cyclopropylphenyl)methyl]-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide is unique due to the presence of both the cyclopropylphenyl and thiazole moieties. This combination may confer distinct chemical and biological properties, making it a valuable compound for various applications.

By understanding the synthesis, reactions, and applications of this compound, researchers can further explore its potential in different scientific fields.

Properties

IUPAC Name

N-[(4-cyclopropylphenyl)methyl]-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS/c1-2-18(21)20(11-9-17-19-10-12-22-17)13-14-3-5-15(6-4-14)16-7-8-16/h2-6,10,12,16H,1,7-9,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIBVBGVDIUOKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N(CCC1=NC=CS1)CC2=CC=C(C=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.